2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile
Description
Properties
Molecular Formula |
C8H5F3N2S |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2 |
InChI Key |
VSESFVXQDYGDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)C#N)N |
Origin of Product |
United States |
Preparation Methods
Halogenated Precursor Route
A widely reported method involves substituting a halogen atom (Br or I) at the 6-position of 2-aminobenzonitrile with a trifluoromethylsulfanyl group.
Procedure :
- Synthesis of 2-amino-6-bromobenzonitrile : Achieved via bromination of 2-aminobenzonitrile using N-bromosuccinimide (NBS) in acetic acid.
- NAS with trifluoromethylsulfanyl reagent :
Mechanistic Insight :
The amino group activates the ring toward electrophilic substitution, while the -CN group directs incoming nucleophiles to the para position. However, steric hindrance from -SCF₃ necessitates elevated temperatures for complete conversion.
Limitations :
- KSCF₃ is moisture-sensitive and requires inert conditions.
- Competing side reactions at the -NH₂ group may necessitate protective strategies.
Transition Metal-Catalyzed Coupling Reactions
Palladium-Catalyzed Cross-Coupling
Building on methodologies from biphenyl syntheses, palladium catalysts enable coupling between aryl halides and trifluoromethylsulfanyl sources.
Protocol :
- Substrate preparation : 2-Amino-6-iodobenzonitrile is synthesized via iodination using iodine monochloride (ICl).
- Coupling reaction :
Advantages :
- High functional group tolerance.
- Ligand-assisted catalysis minimizes palladium loading, reducing costs.
Table 1: Optimization of Palladium-Catalyzed Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 2 mol% | Maximizes turnover |
| Ligand (XPhos) | 4 mol% | Prevents Pd aggregation |
| Temperature | 110°C | Balances kinetics/stability |
| Solvent | Toluene | Enhances solubility |
Reductive Amination Pathways
Nitro Group Reduction
This two-step approach first installs a nitro group, which is later reduced to an amine.
Steps :
- Synthesis of 6-[(trifluoromethyl)sulfanyl]-2-nitrobenzonitrile :
- Catalytic hydrogenation :
Critical Considerations :
- Nitration must be carefully controlled to avoid over-oxidation of the -SCF₃ group.
- Catalyst poisoning by sulfur species necessitates high Pd/C loadings.
Green Chemistry and Industrial Scalability
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to minimize solvent use:
- Mix 2-amino-6-bromobenzonitrile, KSCF₃, and CuI in a planetary ball mill at 500 rpm for 2 hours.
- Yield : 55–60%, with purity >95% by HPLC.
Advantages :
- Eliminates toxic solvents (e.g., DMF).
- Shortens reaction times by enhancing mass transfer.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile and related compounds:
*Hypothetical calculation based on molecular formula.
†Estimated using analogous -SCF₃-containing compounds.
Functional and Application Differences
- Bioactivity: Pyridine-based analogs (e.g., 2-Amino-6-(trifluoromethyl)pyridine) exhibit distinct solubility profiles, making them preferable in agrochemical formulations where aqueous compatibility is critical .
- Synthetic Complexity : The pyrimidine-containing analog (m/z 310) requires multi-step synthesis, limiting scalability compared to simpler benzonitrile derivatives .
Regulatory and Market Considerations
- 2-Amino-6-(trifluoromethyl)pyridine benefits from regulatory trends favoring fluorine-containing agrochemicals, with a projected 8% annual growth in Asia-Pacific markets .
Research Findings and Implications
- Positional Isomerism : Substituting -CF₃ at position 3 (vs. 6) in benzonitrile reduces steric bulk but diminishes target binding in kinase inhibition assays .
- Heterocyclic vs. Benzene Cores : Pyridine and pyrimidine analogs demonstrate improved solubility but lower thermal stability compared to benzonitrile derivatives .
- Metabolic Stability : The -SCF₃ group in the target compound shows 40% higher metabolic stability in liver microsome assays than -CF₃ analogs, critical for drug design .
Biological Activity
2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile is an aromatic compound with significant biological activity, particularly in medicinal chemistry. Characterized by its unique structural features, including an amino group, a trifluoromethyl group, and a sulfanyl functional group, this compound has drawn attention for its potential therapeutic applications.
- Chemical Formula : C8H6F3N2S
- Molecular Weight : 186.13 g/mol
- Structural Features :
- Amino Group : Enhances reactivity and potential for hydrogen bonding.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Sulfanyl Group : Contributes to diverse chemical reactivity.
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of various enzymes involved in cell growth and proliferation. It has been studied for its potential in cancer treatment, particularly due to its ability to inhibit endothelial cell growth, which is crucial in tumor angiogenesis.
The biological mechanisms through which this compound exerts its effects include:
- Binding to specific biomolecules, which may alter cellular pathways associated with cancer progression.
- Interaction with nuclear receptors that regulate gene expression related to cell cycle and apoptosis .
Anti-Cancer Activity
A notable study explored the anti-cancer properties of structurally similar compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced potency against various cancer cell lines. For instance, compounds containing the trifluoromethyl group showed improved inhibition rates compared to their non-fluorinated analogs .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino, trifluoromethyl, sulfanyl groups | Inhibits endothelial cell growth |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Moderate anti-cancer activity |
| 3-(Trifluoromethyl)benzonitrile | Trifluoromethyl group only | Limited biological activity |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds containing trifluoromethyl groups. It has been shown that the presence of such groups significantly enhances biological activity by improving binding affinity to target proteins . Additionally, the metabolic stability conferred by the trifluoromethyl group allows for prolonged action within biological systems.
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine or fluorine) at the 6-position of a benzonitrile scaffold with a trifluoromethylsulfanyl group is a viable route. A reported approach for analogous compounds (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) uses intermediates like 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, prepared from 4-amino-2-(trifluoromethyl)benzonitrile via thiophosgene treatment . Key intermediates may include halogenated precursors (e.g., 2-fluoro-6-trifluoromethylbenzonitrile) and protected amine derivatives to prevent side reactions. Reaction conditions (e.g., K₂CO₃ as a base, polar aprotic solvents like DMF) and temperature control (60–100°C) are critical for optimizing yields .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Purification strategies include:
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexanes) to isolate the target compound from byproducts .
- Recrystallization : Using solvents like ethanol or acetonitrile to remove impurities based on solubility differences .
- HPLC Analysis : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Relative response factors (RRF) for related compounds (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) can guide method development, ensuring ≤0.1% impurity thresholds .
Advanced Research Questions
Q. What strategies are effective in analyzing and resolving contradictory data regarding the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should include:
- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–12) conditions at elevated temperatures (40–60°C) for 24–72 hours. Monitor degradation products via LC-HRMS to identify hydrolysis or oxidation pathways .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations to predict shelf-life under storage conditions.
- Contradiction Resolution : Cross-validate results using NMR (e.g., tracking amine proton shifts) and IR spectroscopy to confirm structural integrity. Discrepancies may arise from solvent interactions or impurity interference, necessitating orthogonal analytical methods .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer : SAR workflows include:
- Derivatization : Synthesize analogs by modifying the amino group (e.g., acetylation, alkylation) or substituting the trifluoromethylsulfanyl moiety with other electron-withdrawing groups (e.g., nitro, cyano) .
- In Vitro Assays : Test derivatives against target receptors (e.g., androgen receptors) using competitive binding assays. For example, enzalutamide analogs with trifluoromethyl groups showed enhanced receptor antagonism, suggesting the CF₃ group’s role in hydrophobic interactions .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Parameters like LogP and polar surface area (PSA) should be calculated to assess bioavailability .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .
- First Aid : In case of exposure, flush eyes/skin with water for ≥15 minutes. Seek medical attention if irritation persists. Contaminated clothing must be washed before reuse .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption or oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
